Product packaging for 1-Benzyl-3-(4-methoxyphenyl)urea(Cat. No.:CAS No. 126679-87-6)

1-Benzyl-3-(4-methoxyphenyl)urea

Cat. No.: B2370053
CAS No.: 126679-87-6
M. Wt: 256.305
InChI Key: FTUQBXBQWXKLLJ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-methoxyphenyl)urea (CAS Registry Number: 188911-54-8) is a synthetic organic compound with the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol . Its structure features a urea core functionalized with a benzyl group and a 4-methoxybenzyl group, a scaffold of significant interest in medicinal chemistry . The urea group is a key pharmacophore known for its ability to form multiple hydrogen bonds with biological targets, which is crucial for developing protein kinase inhibitors . Recent scientific literature highlights the value of N-benzyl-N'-arylmethylurea derivatives in anticancer research . These compounds are explored for their antiproliferative activities against various human cancer cell lines. The structural flexibility of the diarylurea scaffold allows for optimization towards multi-target inhibitors, which can simultaneously act on different pathways involved in cancer proliferation, such as angiogenesis and immune evasion . Researchers are investigating similar urea-based compounds as potential small molecules that can modulate targets like VEGFR-2 (involved in angiogenesis) and PD-L1 (involved in immune suppression within the tumor microenvironment) . This compound is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O2 B2370053 1-Benzyl-3-(4-methoxyphenyl)urea CAS No. 126679-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(4-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14-9-7-13(8-10-14)17-15(18)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUQBXBQWXKLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126679-87-6
Record name 1-(P-ANISYL)-3-BENZYLUREA
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Synthetic Methodologies and Chemo Systematic Approaches to N Benzyl 3 4 Methoxyphenyl Urea and Its Congeners

Classical and Contemporary Synthetic Routes for Urea (B33335) Formation

The formation of the urea linkage is a well-established transformation in organic chemistry, with several reliable methods at the disposal of synthetic chemists. These range from the direct condensation of amines and isocyanates to elegant one-pot multicomponent reactions.

Direct Amine-Isocyanate Condensation Protocols

The most traditional and widely employed method for the synthesis of unsymmetrical ureas like 1-Benzyl-3-(4-methoxyphenyl)urea is the reaction between an amine and an isocyanate. evitachem.com In the context of the target molecule, this would involve the reaction of benzylamine (B48309) with 4-methoxyphenyl (B3050149) isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

The isocyanate, being the more reactive partner, is often prepared in situ to avoid handling of these potentially hazardous reagents. A common method for the in-situ generation of aryl isocyanates is the use of phosgene (B1210022) or its safer liquid equivalent, triphosgene (B27547), in the presence of a base. mdpi.com For instance, 4-methoxyaniline can be treated with triphosgene and a tertiary amine base like triethylamine (B128534) (TEA) in an inert solvent such as dichloromethane (B109758) (DCM) to generate 4-methoxyphenyl isocyanate. Subsequent addition of benzylamine to the reaction mixture affords the desired this compound.

A study on the synthesis of N,N'-diarylurea analogs of sorafenib (B1663141) illustrates this principle, where various substituted anilines were reacted with triphosgene to generate the corresponding isocyanates, which were then coupled with an appropriate amine to yield the final urea products. nih.gov While not the specific target compound, the methodology is directly applicable.

In a specific example of a related N-aryl-N'-benzylurea, 1-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-3-(4-methoxyphenyl)urea was synthesized with a 58% yield. mdpi.com This highlights the utility of this approach for structurally complex molecules.

One-Pot Multicomponent Reactions for Urea Synthesis

One-pot multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, atom economy, and operational simplicity. These reactions allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates.

Several MCRs have been developed for the synthesis of unsymmetrical ureas. For example, a one-pot, four-component reaction has been reported for the synthesis of N-acylureas, which are structurally related to the target compound. reading.ac.uk Another approach involves a one-pot, two-step process combining nucleophilic substitutions and a Staudinger–aza-Wittig reaction in the presence of carbon dioxide to produce N,N'-disubstituted ureas from alkyl halides and amines.

A study on the synthesis of 1-benzyl-3-phenylurea (B3047871) using a triphenylphosphine/trichloroisocyanuric acid system in various solvents demonstrated the optimization of a one-pot process. The best yield of 95% was achieved using a 0.3:1:1:1 molar ratio of TCCA:PPh3:benzylamine:aniline in 1,4-dioxane (B91453) at 80°C.

EntrySolventTemperature (°C)Molar Ratio (TCCA:PPh3:Amine1:Amine2)Yield (%)
11,4-Dioxane800.3:1:1:195
21,4-DioxaneRoom Temp0.3:1:1:1No Reaction
31,4-Dioxane900.3:1:1:195
41,4-DioxaneReflux0.3:1:1:195

Data adapted from a study on the synthesis of 1-benzyl-3-phenylurea.

Advanced Catalytic Strategies in the Synthesis of N-Benzyl-3-(4-methoxyphenyl)urea Analogues

The development of catalytic methods for urea synthesis has been a significant focus of modern organic chemistry, aiming to overcome the limitations of classical methods, such as the use of stoichiometric and often toxic reagents.

Palladium-Catalyzed Carboamination for Urea Derivatives

Palladium-catalyzed reactions have revolutionized cross-coupling chemistry, and their application has been extended to the synthesis of ureas. While direct palladium-catalyzed carboamination to form the C-N bond of the urea itself is less common, palladium catalysts are instrumental in the synthesis of precursors or in subsequent modifications of the urea scaffold. For instance, palladium-catalyzed amidation of aryl halides with N-aryl ureas has been reported as a method for the synthesis of N,N'-diaryl ureas. mdpi.com

Alternative Catalytic Systems and Reaction Conditions

Beyond palladium, other transition metals have been explored for the catalytic synthesis of ureas. For instance, a reusable Merrifield-anchored iron(II)-anthra catalyst has been developed for the one-pot synthesis of N-substituted ureas from urea and amines. rsc.org In a study on the synthesis of benzylurea, a 2:2 mmol ratio of urea to benzylamine in the presence of 0.025 g of the FeII(Anthra-Merf) catalyst in 1,4-dioxane at 100°C for 8 hours showed the maximum yield. rsc.org

Copper-catalyzed three-component carboamination of styrenes has also been demonstrated for the synthesis of benzylureas and related amine derivatives. This method allows for the formation of the benzylic C-N bond through the addition of a urea nucleophile to a styrene (B11656) derivative.

Optimization of Synthetic Efficiency and Yield for N-Benzyl-3-(4-methoxyphenyl)urea Derivatives

Optimizing the synthesis of a target molecule involves a systematic investigation of various reaction parameters to maximize the yield and purity of the product while minimizing reaction times and the use of expensive or hazardous reagents.

For the direct amine-isocyanate condensation, optimization would typically involve screening different bases, solvents, and reaction temperatures. The choice of the phosgene equivalent (e.g., phosgene, diphosgene, triphosgene) and the stoichiometry of the reagents can also significantly impact the outcome.

In the case of one-pot multicomponent reactions, the optimization process is more complex as it involves balancing the rates of several interconnected reactions. The concentration of reactants, the nature of the catalyst, and the reaction temperature are all critical parameters that need to be fine-tuned. The table in section 2.1.2 provides an example of such an optimization study for a related urea.

For catalytic systems, the choice of the metal precursor, the ligand, the base, and the solvent are all crucial for achieving high catalytic activity and selectivity. For instance, in the copper-catalyzed three-component carboamination of styrenes, various oxidants, ligands, and solvents were screened to identify the optimal conditions.

Catalyst SystemOxidantLigandSolventYield (%)
Cu(I)MnO21,10-PhenanthrolineDCE81
Cu(I)Ag2CO31,10-PhenanthrolineDCELower
Cu(I)K2S2O81,10-PhenanthrolineDCELower
Cu(I)MnO2Bis(oxazoline)DCEModerate
NoneMnO21,10-PhenanthrolineDCETrace

Illustrative data based on a study of copper-catalyzed carboamination.

Ultimately, the optimal synthetic route to this compound will depend on the specific requirements of the synthesis, including scale, purity requirements, and the availability of starting materials and reagents.

Spectroscopic and Structural Analysis of N-Benzyl-3-(4-methoxyphenyl)urea

The unequivocal identification and structural confirmation of synthetic compounds are foundational to chemical research. For N-Benzyl-3-(4-methoxyphenyl)urea, a multifaceted analytical approach employing various spectroscopic and crystallographic techniques is essential. This article delineates the application of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), mass spectrometry (MS), and X-ray crystallography in the detailed structural elucidation of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of structurally similar compounds, the following characteristic peaks can be anticipated: rsc.orgrsc.org

Proton TypeApproximate Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (Benzyl) 7.20 - 7.40Multiplet
Aromatic Protons (Methoxyphenyl) 6.80 - 7.30Two Doublets
CH₂ (Benzyl) ~4.30Doublet
OCH₃ (Methoxy) ~3.75Singlet
NH Protons Broad signalsSinglet/Triplet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for the carbon atoms in this compound, inferred from related structures, are outlined below: rsc.orgrsc.org

Carbon TypeApproximate Chemical Shift (δ, ppm)
C=O (Urea) ~155
Aromatic Carbons (Benzyl) 127 - 140
Aromatic Carbons (Methoxyphenyl) 114 - 155
CH₂ (Benzyl) ~45
OCH₃ (Methoxy) ~55

Structure Activity Relationship Sar Investigations of N Benzyl 3 4 Methoxyphenyl Urea Derivatives

Substituent Effects on the Benzyl (B1604629) Moiety and Their Influence on Biological Activity

The benzyl group of 1-Benzyl-3-(4-methoxyphenyl)urea offers a versatile site for substitution, allowing for the exploration of steric, electronic, and hydrophobic interactions with target proteins. The nature and position of substituents on this aromatic ring can dramatically alter the biological activity of the resulting derivatives.

Research on analogous N-aryl-N'-benzylurea scaffolds has demonstrated that the introduction of specific substituents can enhance antiproliferative activity. For instance, in a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives designed as anticancer agents, the addition of fluorine atoms to the terminal phenyl ring (structurally analogous to the benzyl moiety) was found to be generally beneficial for activity against MCF-7 and PC-3 cancer cell lines.

The electronic properties of the substituents play a critical role. Studies on N,N'-diarylurea derivatives have shown that electron-withdrawing groups on one of the aromatic rings can be favorable for antibacterial activity. This suggests that modifying the benzyl ring of this compound with groups like nitro, cyano, or trifluoromethyl could modulate its activity spectrum. Conversely, electron-donating groups, such as methyl or additional methoxy (B1213986) groups, can also influence activity, often by enhancing hydrophobic interactions or altering metabolic stability. In one study, a 2,4,6-trimethylbenzyl group was shown to suppress hydrogenolysis, indicating increased stability under certain chemical conditions, a property that can be relevant to a drug's pharmacokinetic profile. mdpi.com

The position of the substituent is equally important. Ortho-substitution can impose conformational restrictions on the entire molecule, forcing the benzyl ring out of plane with the urea (B33335) backbone, which can be either beneficial or detrimental depending on the target's binding pocket topology. Para-substitution, being most distant from the urea linker, primarily influences electronic properties and interactions with distal regions of the binding site.

Base ScaffoldBenzyl Moiety SubstituentObserved Effect on Biological ActivityReference
N-aryl-N'-benzylureaFluorineBeneficial for antiproliferative activity against MCF7 and PC3 cell lines. nih.gov
N,N'-diarylureaElectron-Withdrawing Groups (EWGs)Generally beneficial for antibacterial activity. researchgate.net
1,4-dibenzyloxybenzenep-Methoxybenzyl (MPM)Suppressed hydrogenolysis, indicating increased chemical stability. mdpi.com
1,4-dibenzyloxybenzene2,4,6-trimethylbenzylSuppressed hydrogenolysis, indicating increased chemical stability. mdpi.com

Modulation of the 4-Methoxyphenyl (B3050149) Ring: Positional Isomerism and Electronic Effects on Target Engagement

The 4-methoxyphenyl group is a key structural element, often involved in critical binding interactions through its electron-donating methoxy group and aromatic system. Modifying this ring provides insight into the electronic and steric requirements of the target's binding site.

Positional Isomerism: Moving the methoxy group from the para (4-position) to the meta (3-position) or ortho (2-position) can significantly impact biological activity. This change alters the directionality of the substituent's electronic influence and its ability to form specific hydrogen bonds. A study on benzothiazole-based (thio)urea derivatives compared N-(6-Methoxy-BT-2-yl)-N′-(3-methoxy-phenyl)urea with its thiourea (B124793) analog. researchgate.net While the urea compound was inactive, the corresponding thiourea showed moderate inhibitory activity against the human 17β-HSD1 cancer cell line, highlighting that even subtle positional changes can unmask activity, particularly when combined with other structural modifications. researchgate.net

Electronic Effects: The para-methoxy group is a strong electron-donating group (EDG) through resonance. Replacing it with electron-withdrawing groups (EWGs) like halogens (Cl, F), trifluoromethyl (-CF3), or nitro (-NO2) would fundamentally change the electronic character of the ring. Such modifications are a common strategy in medicinal chemistry to probe for electronic complementarity with the target protein. For instance, SAR studies on urea compounds targeting fibroblast growth factor receptor 1 (FGFR1) indicated that para-substitution with EWGs on the phenyl ring was favorable for cytotoxic activity. rsc.org Conversely, replacing the methoxy group with a simple hydroxyl group (-OH) after metabolic O-demethylation can either increase or decrease activity, depending on whether the new hydrogen-bond-donating capability is favorable for receptor binding.

In some cases, the entire 4-methoxyphenyl moiety is essential for activity, and any modification leads to a loss of function. Research on 5-(4'-methoxyphenyl)-oxazole (MPO) showed that its anti-nematode activity was lost upon modification, suggesting that the whole structural unit acts as a single, indispensable pharmacophore. nih.gov

Compound SeriesModification on Methoxyphenyl RingResulting EffectReference
Benzothiazolyl (Thio)ureasShift from 4-methoxy to 3-methoxy on one phenyl ringUrea analog was inactive, but the thiourea analog showed moderate inhibitory activity against a cancer cell line. researchgate.net
Urea-based FGFR1 inhibitorsSubstitution with electron-withdrawing groupsGenerally favored cytotoxicity. rsc.org
5-(4'-methoxyphenyl)-oxazoleVarious modifications to the 4-methoxyphenyl ringLoss of anti-nematode activity, suggesting the moiety is essential. nih.gov

Alterations to the Urea Backbone and Resulting Pharmacological Profiles

The urea linker (-NH-CO-NH-) is central to the molecule's structure and function. It acts as a rigid spacer and a potent hydrogen bond donor and acceptor, forming key interactions that anchor the molecule in its binding site. Alterations to this backbone are a powerful tool for modulating pharmacological activity.

The two nitrogen atoms of the urea moiety are typically unsubstituted in the parent compound. Introducing substituents, such as a methyl group, on one or both of these nitrogens has profound conformational consequences. N-methylation prevents the nitrogen from acting as a hydrogen bond donor and, more importantly, disrupts the planarity of the urea system. nih.gov This disruption can increase water solubility by reducing the crystal packing energy. nih.gov

The conformation of N,N'-disubstituted ureas is typically trans,trans, allowing for strong intermolecular hydrogen bonding in a planar arrangement. The sequential introduction of methyl groups can force a shift to a cis,cis conformation. nih.gov This conformational change can drastically alter the molecule's three-dimensional shape and its ability to fit into a specific receptor binding pocket. In antitubercular urea derivatives, N-methylation of the urea core led to a significant decrease in activity, demonstrating the critical importance of the unsubstituted NH groups for binding to the biological target.

Isosteric replacement involves substituting the urea group with other functional groups that have similar steric and electronic properties. The most common isostere is the thiourea group (-NH-CS-NH-), where the carbonyl oxygen is replaced by sulfur. This subtle change can have significant effects on the molecule's properties. Sulfur is larger, less electronegative, and a weaker hydrogen bond acceptor than oxygen.

In several classes of compounds, thiourea analogs exhibit different or enhanced biological activity compared to their urea counterparts.

Nitric Oxide Synthase (NOS) Inhibitors : A study directly comparing N,N'-disubstituted urea and thiourea derivatives found that thioureas were generally more potent inhibitors of both neuronal and inducible NOS isoforms. acs.org

Anticancer Agents : In a series of benzothiazole (B30560) derivatives, the thiourea analog showed inhibitory activity where the corresponding urea was inactive. researchgate.net

Urease Inhibitors : Thiourea itself is a known urease inhibitor, and many potent inhibitors are based on N,N-disubstituted thiourea scaffolds.

Another strategy is the incorporation of the urea backbone into a cyclic structure. For example, reacting N-phenylthioureas with malonic acid can yield cyclic thiobarbituric acids. researchgate.net Similarly, urea precursors can be used to form cyclic ureas like dihydrouracils. mdpi.comresearchgate.net These cyclic analogs impose significant conformational rigidity, which can increase binding affinity and selectivity if the constrained conformation matches the bioactive one.

Backbone AlterationExamplePharmacological ConsequenceReference
N-MethylationN-Methylation of antitubercular ureasSignificant decrease in MIC activity.
Thiourea ReplacementNOS inhibitorsThioureas showed higher inhibition than ureas for both nNOS and iNOS. acs.org
Thiourea ReplacementBenzothiazole anticancer agentsThiourea analog was active while the urea was inactive. researchgate.net
Cyclic Urea/ThioureaSynthesis of thiobarbituric acidsCreates conformationally rigid structures with potential for altered activity. researchgate.net

Mechanistic Biological Activity of N Benzyl 3 4 Methoxyphenyl Urea Analogues in Research Models

General Biological Relevance of Substituted Urea (B33335) Compounds in Drug Discovery

Substituted ureas represent a "privileged scaffold" in the fields of drug discovery and agrochemicals due to their versatile biological activities. researchgate.net The urea functional group is a key feature in numerous bioactive compounds, including a range of clinically approved drugs. nih.govacs.org Its prevalence in medicinal chemistry stems from its capacity to establish crucial hydrogen bond interactions with protein and receptor targets, which dictates the specific biological activity and properties of the drug. nih.gov

This has led to the incorporation of the urea moiety in the development of a broad spectrum of medicinal agents, including those with anticancer, antibacterial, anticonvulsant, and anti-HIV properties. nih.gov Substituted ureas are known to exhibit a wide array of biological effects, such as herbicidal, antimicrobial, antimalarial, antiviral, anticancer, antioxidant, antiproliferative, antiatherosclerotic, and anti-inflammatory activities. researchgate.net They also function as sedatives, anticonvulsants, and inhibitors of HIV-1 protease. researchgate.netmdpi.com The synthesis of these compounds is a significant area of research, with various methods developed to create diverse urea derivatives for medicinal and other applications. nih.gov

In Vitro Enzyme Inhibition and Modulation Studies

The structural characteristics of N-Benzyl-3-(4-methoxyphenyl)urea and its analogues make them suitable candidates for interacting with the active sites of various enzymes.

The 1,3-disubstituted urea moiety is a known pharmacophore for potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov This enzyme plays a crucial role in the metabolism of epoxy fatty acids, which are important signaling molecules involved in inflammation, pain, and blood pressure regulation. nih.govdovepress.com By inhibiting sEH, the levels of these beneficial epoxy fatty acids increase, leading to anti-inflammatory, analgesic, and antihypertensive effects. nih.govdovepress.com

Research has shown that dibenzylurea derivatives, which share a structural resemblance to N-Benzyl-3-(4-methoxyphenyl)urea, exhibit sEH inhibitory activity. nih.gov For instance, certain dibenzylurea derivatives isolated from plants in the Brassicales order have demonstrated inhibitory potency against human sEH, with IC50 values in the nanomolar range. nih.gov The urea functionality in these inhibitors is thought to mimic the transition state of epoxide hydrolysis, leading to competitive inhibition of the enzyme. nih.gov The investigation of various substituted ureas has led to the development of potent sEH inhibitors with improved pharmacokinetic profiles. nih.gov

Table 1: sEH Inhibitory Activity of Selected Urea Derivatives

CompoundTargetIC50 (nM)Reference
Dibenzylurea derivative (from Lepidium meyenii)Human sEH222 nih.gov
1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)ureaHuman sEH- nih.gov
1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU)sEH- nih.gov

Neuropeptide Y (NPY) is a potent appetite stimulant in the brain, and its effects are partly mediated by the NPY Y5 receptor (Y5R). nih.gov Consequently, antagonism of the NPY5R has been explored as a potential strategy for the treatment of obesity. nih.gov While specific studies on 1-Benzyl-3-(4-methoxyphenyl)urea as an NPY5R antagonist were not identified in the search results, the general class of small molecule antagonists targeting this receptor has been investigated.

Clinical studies with potent and selective NPY5R antagonists have been conducted to evaluate their efficacy in promoting weight loss. nih.gov However, the results from a large-scale clinical trial with one such antagonist, MK-0557, indicated that while a statistically significant weight loss was observed, the magnitude was not considered clinically meaningful. nih.gov This suggests that targeting the NPY5R alone may not be sufficient to produce a robust therapeutic effect for obesity. nih.gov

The urea scaffold is also a recognized feature in some inhibitors of HIV protease, a critical enzyme for the replication of the HIV virus. nih.govgoogle.com The development of potent HIV protease inhibitors has been a cornerstone of antiretroviral therapy. While direct evidence for this compound as an HIV protease inhibitor was not found, related urea-containing compounds have been synthesized and evaluated for this activity. nih.gov For example, a series of N,N'-disubstituted cyclic urea 3-benzamides have been shown to be potent inhibitors of HIV protease, with some compounds exhibiting inhibitory constants (Ki) of less than 0.050 nM. nih.gov

The versatility of the substituted urea scaffold extends to the inhibition of other enzymes, such as histone deacetylases (HDACs). researchgate.net HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. While specific studies on N-Benzyl-3-(4-methoxyphenyl)urea analogues as HDAC inhibitors were not detailed in the provided search results, the broader class of substituted ureas is acknowledged to possess this activity. researchgate.net

Receptor Binding and Functional Assays for Receptor Antagonists/Agonists

The biological activity of N-Benzyl-3-(4-methoxyphenyl)urea analogues can also be mediated through their binding to specific receptors, acting as either antagonists or agonists.

Research into N-benzyl-N'-(4-pipyridinyl)urea derivatives has identified them as antagonists of the CCR5 receptor, which is a co-receptor used by the HIV-1 virus to enter host cells. nih.gov Optimization of the amine portion of a lead compound in this series resulted in the discovery of potent CCR5 antagonists with good pharmacokinetic properties, highlighting the potential of this urea scaffold in developing anti-HIV-1 agents. nih.gov

Furthermore, the urea moiety is a key component in the design of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor involved in pain sensation. nih.gov Structure-activity relationship studies of 1,4-benzoxazin-3-one urea analogues have led to the discovery of potent and mode-selective TRPV1 antagonists. nih.gov One such antagonist displayed a high potency for blocking capsaicin (B1668287) activation with an IC50 of 2.31 nM. nih.gov Molecular modeling studies indicated that the urea moiety plays a critical role in the stable binding of these antagonists to the receptor through hydrogen bonding interactions. nih.gov

Table 2: Receptor Binding and Functional Activity of Urea Analogues

Compound/Analogue ClassTarget ReceptorActivityKey FindingsReference
N-benzyl-N'-(4-pipyridinyl)urea derivativesCCR5AntagonistPotent anti-HIV-1 activity with good pharmacokinetic properties. nih.gov
1,4-benzoxazin-3-one urea analoguesTRPV1AntagonistPotent and mode-selective antagonism of capsaicin activation (IC50 = 2.31 nM for a lead compound). nih.gov

Serotonin (B10506) 5-HT3 Receptor Modulation

The 5-hydroxytryptamine-3 (5-HT3) receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is a well-established therapeutic target, particularly for the management of nausea and vomiting. wikipedia.orgpatsnap.com These receptors are pentameric structures that form a central ion pore permeable to cations like sodium, potassium, and calcium. wikipedia.orgnih.gov The binding of serotonin triggers the opening of this channel, leading to neuronal excitation. wikipedia.org

Analogues of N-benzyl-3-(4-methoxyphenyl)urea are investigated for their potential to modulate the 5-HT3 receptor. The general pharmacophore for 5-HT3 receptor antagonists includes key features: an aromatic part, a basic moiety, and a hydrogen bond acceptor. nih.govacs.org The structure of N-benzyl-3-(4-methoxyphenyl)urea contains elements that align with this pharmacophore. The benzyl (B1604629) and methoxyphenyl groups can serve as the aromatic components, while the urea moiety can act as a hydrogen bond donor and acceptor.

Structure-activity relationship (SAR) studies on related compounds, such as N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides, have demonstrated that the N-benzyl group is a significant feature for potent 5-HT3 receptor antagonism. cncb.ac.cn Research on N-benzyl phenethylamines has also shown that N-benzyl substitution can significantly increase binding affinity and functional activity at serotonin receptors. nih.gov For urea derivatives, the ability of the urea functionality to form stable hydrogen bonds is crucial for interaction with receptor targets. nih.govacs.org The spatial arrangement of the aromatic rings and the urea linker in N-benzyl-3-(4-methoxyphenyl)urea analogues is critical for fitting into the binding site located at the interface of two subunits in the 5-HT3 receptor's extracellular domain. nih.govnih.gov

Table 1: Key Pharmacophore Features for 5-HT3 Receptor Antagonism and Corresponding Moieties in N-Benzyl-3-(4-methoxyphenyl)urea
Pharmacophore FeatureDescriptionCorresponding Moiety in N-Benzyl-3-(4-methoxyphenyl)urea
Aromatic RegionProvides hydrophobic interactions with the receptor binding pocket.Benzyl group, 4-methoxyphenyl (B3050149) group
Basic MoietyTypically an amine that is protonated at physiological pH, forming an ionic bond.While the core urea is not strongly basic, modifications on the benzyl or phenyl ring could incorporate a basic nitrogen.
Hydrogen Bond AcceptorEssential for forming a hydrogen bond with the receptor, located at a specific distance from the basic center. nih.govCarbonyl oxygen of the urea group, Methoxy (B1213986) oxygen

Neurokinin NK1 Receptor Antagonism

The neurokinin-1 (NK1) receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P (SP). wikipedia.orgmdpi.com Antagonism of the NK1 receptor has proven to be a successful strategy for antiemetic therapies. drugs.comdrugbank.com A number of non-peptide NK1 receptor antagonists feature a urea or cyclic urea derivative scaffold, highlighting the importance of this functional group for activity. nih.govnih.gov

The N-benzyl-3-(4-methoxyphenyl)urea structure shares features with known NK1 receptor antagonists. The binding pocket for non-peptide antagonists on the NK1 receptor is a largely hydrophobic cleft. nih.gov The benzyl and methoxyphenyl groups of the compound can engage in these hydrophobic interactions. The urea moiety is critical for establishing hydrogen bonds with residues within the binding pocket, which stabilizes the ligand-receptor complex. mdpi.com

Table 2: Comparison of Structural Features of N-Benzyl-3-(4-methoxyphenyl)urea with Known NK1 Receptor Antagonists
Structural FeatureRole in NK1 AntagonismPresence in N-Benzyl-3-(4-methoxyphenyl)urea Analogues
Urea or Amide CoreForms key hydrogen bonds with the receptor. nih.govCentral urea moiety.
Aromatic Rings (e.g., Phenyl, Benzyl)Engage in hydrophobic and van der Waals interactions within the binding pocket. nih.govBenzyl and 4-methoxyphenyl groups.
Piperidine or other N-heterocyclesOften provides a basic nitrogen for ionic interactions and orients other functional groups. wikipedia.orgNot present in the core structure, but could be incorporated in analogues.
Trifluoromethyl or other electron-withdrawing groupsCan enhance binding affinity. nih.govCould be a target for synthetic modification.

Dopaminergic Receptor (D4) Ligand Binding Studies

The dopamine (B1211576) D4 receptor, a D2-like G protein-coupled receptor, is primarily expressed in non-striatal brain regions such as the prefrontal cortex, hippocampus, and amygdala. nih.gov It is a target for antipsychotic drugs. Research into D4 receptor ligands has shown that certain structural motifs, including the N-benzyl group, can confer high affinity and selectivity. nih.gov

Studies on a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives revealed that an N-benzyl substituent on the pyrrolidine (B122466) ring plays an important role in achieving high affinity for D4 receptors. nih.gov One such compound, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, demonstrated a Ki value of 2.1 nM for the D4 receptor. nih.gov This highlights the favorable interaction of the benzyl group within the D4 receptor binding site. Similarly, studies on piperidine-based ligands have identified 4-benzyl derivatives as potent and selective D4 receptor antagonists. mdpi.com

These findings suggest that analogues of N-benzyl-3-(4-methoxyphenyl)urea could also function as D4 receptor ligands. The N-benzyl moiety appears to be a key pharmacophoric element for D4 affinity. The methoxyphenyl portion could further influence binding and selectivity. It is understood that the D4 receptor has a greater tolerance for bulky substituents compared to D2 and D3 receptors, which could be exploited in the design of selective N-benzyl-3-(4-methoxyphenyl)urea analogues. nih.gov

Investigation of Cellular Signaling Pathways Affected by Urea Derivatives (e.g., Raf/MEK/ERK Pathway)

The Ras/Raf/MEK/ERK pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes including proliferation, survival, and differentiation. youtube.com Dysregulation of this pathway is a common feature in many cancers, making its components attractive targets for drug development.

Several urea-containing compounds have been identified as potent inhibitors of this pathway. frontiersin.org A notable example is Sorafenib (B1663141), a diaryl urea derivative that inhibits Raf kinases (c-Raf and B-Raf). frontiersin.org The urea moiety in these inhibitors is crucial, forming key hydrogen bonds with the kinase domain. Recent studies on another diaryl urea derivative, SMCl, showed it significantly suppressed hepatocellular carcinoma proliferation by inhibiting the Ras/Raf/MEK/ERK signaling pathway in a time- and concentration-dependent manner. nih.gov This provides a strong rationale for investigating N-benzyl-3-(4-methoxyphenyl)urea analogues for similar activity. The structural framework of an N-aryl-N'-benzylurea has been specifically designed to target intracellular protein serine/threonine kinases. nih.gov

Interestingly, urea itself can induce ERK activation in certain kidney cell lines, although through distinct mechanisms from other stressors. nih.gov This suggests that the cellular context and the specific structure of the urea derivative are critical determinants of the ultimate effect on the ERK pathway. For N-benzyl-3-(4-methoxyphenyl)urea analogues, the key mechanistic question is whether they can act as inhibitors at specific nodes of the pathway, such as Raf kinase, similar to other anticancer urea derivatives.

Design Principles for Lead Optimization Based on Mechanistic Understanding

Lead optimization is a crucial phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. danaher.com For analogues of N-benzyl-3-(4-methoxyphenyl)urea, a mechanistic understanding of their interactions with targets like the 5-HT3, NK1, and D4 receptors, as well as their effects on signaling pathways like Raf/MEK/ERK, provides a rational basis for chemical modification. nih.govnih.gov

The core principle involves modifying the lead structure to improve its fit and interactions with the desired biological target while minimizing off-target effects. danaher.com The urea functionality is a versatile scaffold in medicinal chemistry due to its ability to form stable hydrogen bonds with protein targets. nih.govacs.org

Key strategies for optimizing N-benzyl-3-(4-methoxyphenyl)urea analogues would include:

Structure-Activity Relationship (SAR) Guided Modification : Systematically altering the substituents on the benzyl and phenyl rings. For example, based on NK1 antagonist research, adding fluoro groups could enhance potency. nih.gov For D4 affinity, modifying the N-benzyl group could tune selectivity over other dopamine receptors. nih.gov

Conformational Restriction : Introducing cyclic structures or rigid linkers to lock the molecule into a more bioactive conformation. This can improve binding affinity and selectivity.

Pharmacokinetic Property Enhancement : Modifying the structure to improve properties like solubility, metabolic stability, and cell permeability. For instance, incorporating a basic nitrogen group, as seen in many 5-HT3 and NK1 antagonists, could improve solubility and provide an additional interaction point with the receptor. nih.govwikipedia.org

Targeting Specific Pathways : Based on the finding that diaryl ureas can inhibit the Raf/MEK/ERK pathway, optimization could focus on modifications that enhance interaction with the ATP-binding pocket of Raf kinase, similar to the lead optimization process for compounds like Sorafenib. frontiersin.org

By integrating data from receptor binding assays and cellular pathway investigations, a comprehensive picture of the compound's mechanism can be built, guiding the rational design of new analogues with improved therapeutic potential.

Conclusion and Prospective Research Directions for N Benzyl 3 4 Methoxyphenyl Urea

Synthesis and Structure-Activity Relationship Nexus in Urea (B33335) Research

The foundation of discovering novel therapeutic agents often lies in the intricate relationship between a compound's synthesis and its biological function, a concept central to the study of urea derivatives. The synthesis of ureas is a well-established field, with classical methods involving the reaction of amines with agents like phosgene (B1210022) or isocyanates. nih.govnih.gov These methods provide a facile and rapid pathway to generate a diverse array of urea compounds by systematically modifying the amine and isocyanate starting materials. nih.gov This flexibility is the cornerstone of structure-activity relationship (SAR) studies, which seek to understand how specific structural modifications influence a molecule's interaction with biological targets. nih.govnih.gov

For instance, the urea functional group is a key pharmacophore due to its ability to form multiple stable hydrogen bonds with proteins, a critical factor in modulating drug potency and selectivity. nih.gov Research into N-aryl-N'-benzylurea scaffolds, inspired by successful drugs like sorafenib (B1663141), intentionally retains the urea moiety to act as a hydrogen bond acceptor with protein targets. mdpi.com The synthesis process, often starting from anilines and triphosgene (B27547) to generate an isocyanate intermediate, allows for the introduction of various substituents on either side of the urea core. mdpi.com This direct control over the molecular architecture enables researchers to probe the effects of different functional groups on biological activity, thereby establishing a clear nexus between synthetic strategy and SAR outcomes. nih.govmdpi.com However, challenges such as the poor solubility of some urea-based inhibitors have prompted chemists to explore alternative pharmacophores and synthetic routes to improve physicochemical properties. nih.gov

Table 1: Common Synthetic Methodologies for Urea Derivatives

Method Reagents Description Key Advantage Reference
Isocyanate Reaction Amine, Isocyanate A primary amine is reacted with an isocyanate, often in the presence of a base like triethylamine (B128534). Facile, high-yield, allows for rapid parallel synthesis of derivatives for SAR studies. nih.gov
Phosgene/Equivalents Amine, Phosgene or Triphosgene An amine reacts with phosgene or a safer equivalent like triphosgene to form an isocyanate in situ, which then reacts with a second amine. Versatile for both symmetrical and unsymmetrical ureas. nih.govmdpi.com
Oxidative Carbonylation Amine, Carbon Monoxide (CO) Symmetrical ureas can be generated from primary amines and CO under mild conditions, often with a recyclable catalyst. Avoids toxic reagents like phosgene. nih.gov

Bridging Computational Predictions with Experimental Biological Outcomes

In modern drug discovery, computational modeling serves as a vital bridge between theoretical molecular design and tangible experimental results. Techniques like molecular docking are increasingly used to predict how urea-based compounds, including derivatives of N-Benzyl-3-(4-methoxyphenyl)urea, will interact with specific biological targets. nih.govmdpi.com These in-silico studies can forecast binding affinities and modes, such as the formation of hydrogen bonds and hydrophobic interactions within the active site of a protein. mdpi.com

For example, docking studies on aryl urea scaffolds in the kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and at the binding site of Programmed Death-Ligand 1 (PD-L1) have been performed to predict their potential as anticancer agents. nih.govmdpi.com These computational models suggested that the urea moiety could establish critical hydrogen bonds with amino acid residues like Glu885 and Asp1046 in VEGFR-2, mimicking the interactions of known inhibitors. mdpi.com

Crucially, these predictions guide the synthesis of the most promising candidates, saving significant time and resources. The synthesized compounds are then subjected to experimental biological evaluation to validate the computational hypotheses. nih.gov Studies have shown a strong correlation between the predicted binding and the observed biological activity, such as the inhibition of cancer cell proliferation. nih.govnih.gov For instance, (E)-styryl aryl ureas, which were predicted to be active, demonstrated potent antiproliferative effects in multiple cancer cell lines, with IC50 values in the submicromolar range for the most active derivatives. mdpi.com This iterative cycle of prediction, synthesis, and testing is fundamental to rationally designing more effective therapeutic agents.

Table 2: Antiproliferative Activity (IC₅₀ in µM) of Selected Aryl Urea Derivatives

Compound Description HT-29 (colon) A549 (lung) Reference
22 (E)-styryl m-bromophenyl urea 0.98 0.58 mdpi.com
23 (E)-styryl p-bromophenyl urea 0.40 0.42 mdpi.com
26 (E)-styryl p-methoxyphenyl urea 0.72 0.64 mdpi.com
Sorafenib Reference Compound 6.5 5.8 mdpi.com

| BMS-8 | Reference Compound | 12.3 | >20 | mdpi.com |

Advancing the Utility of N-Benzyl-3-(4-methoxyphenyl)urea as a Research Scaffold

A research or molecular scaffold is a core chemical structure that serves as a starting point for developing a library of new compounds. researchgate.net The N-Benzyl-3-(4-methoxyphenyl)urea structure is an exemplary scaffold, possessing distinct features—the N-benzyl group, the central urea linker, and the 4-methoxyphenyl (B3050149) group—that can be systematically and independently modified. This modularity allows for the creation of diverse chemical libraries to screen for a wide range of biological activities.

The aryl urea scaffold has proven to be a particularly fruitful framework for multitarget drug discovery in areas like anticancer immunotherapy. nih.govnih.gov By making strategic modifications to this core, researchers have developed derivatives that act on multiple targets within the tumor microenvironment, such as VEGFR-2 and PD-L1. nih.gov The N-aryl-N'-benzylurea scaffold, for example, was designed to enhance molecular flexibility compared to traditional diaryl ureas while retaining the crucial hydrogen-bonding capabilities of the urea linker. mdpi.com

The versatility of the urea scaffold extends beyond small molecule inhibitors. In the field of materials science and tissue engineering, polymers containing urea linkages, such as poly(ester-urethane)urea (PEUU), are being developed as biodegradable and flexible scaffolds for tissue regeneration. researchgate.net These materials offer a platform that is mechanically robust and compatible with cellular growth, highlighting the broad utility of the urea chemical motif. researchgate.net A recent breakthrough even demonstrated a cell-free, electroactive scaffold that significantly improves bladder tissue regeneration, offering a clinically feasible solution for patients with impaired organ function. northwestern.edu This underscores the immense potential of urea-based structures, from targeted therapeutics to regenerative medicine.

Future Methodological Advancements in Urea Compound Study

The future study of urea compounds like N-Benzyl-3-(4-methoxyphenyl)urea will be significantly shaped by innovations in both synthesis and analysis. The drive for more efficient, safer, and environmentally friendly chemical processes is leading to the adoption of advanced synthetic methodologies. nih.gov Techniques such as continuous flow chemistry, microwave and ultrasound-assisted synthesis, and photo- or electro-chemistry are being developed to increase reaction efficiency, improve safety, and reduce environmental impact. nih.gov Electrochemical synthesis, for instance, presents a green alternative that can form urea derivatives from amines and CO2 using renewable energy. acs.org

In parallel, analytical methodologies for the characterization and quantification of urea compounds are becoming more sophisticated. researchgate.net While traditional methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy remain essential, new approaches are emerging to enhance sensitivity and selectivity. researchgate.netmdpi.com Advanced techniques include those based on chemiluminescence detection and novel electrochemical sensors, which are capable of detecting compounds at very low concentrations. researchgate.netdeakin.edu.au Furthermore, fluorescence-based methods using materials like nitrogen-doped carbon dots are being explored for rapid and highly selective detection. researchgate.net These advancing analytical tools are critical not only for quality control during synthesis but also for studying the pharmacokinetics and mechanisms of action of new urea-based drug candidates.

Q & A

Basic: What are the optimized synthetic routes for 1-Benzyl-3-(4-methoxyphenyl)urea, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling a benzyl isocyanate derivative with a 4-methoxyphenylamine precursor. Key steps include:

  • Step 1: Preparation of the aromatic amine intermediate, often via nucleophilic substitution or cyclization reactions.
  • Step 2: Reaction with benzyl isocyanate under anhydrous conditions, using solvents like tetrahydrofuran (THF) or dichloromethane (DCM), with catalysts such as diisopropylethylamine (DIEA) to facilitate urea bond formation .
  • Optimization: Yields (~90%) are achieved by controlling temperature (0–25°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.5 amine-to-isocyanate). Reflux heating may reduce byproducts but requires careful monitoring .

Basic: Which spectroscopic and crystallographic methods are employed to characterize this compound?

Methodological Answer:

  • Spectroscopy:
    • FTIR: Identifies urea C=O stretching (~1646 cm⁻¹) and N-H bending (~3264 cm⁻¹). Methoxy C-O stretches appear at ~1243 cm⁻¹ .
    • NMR: ¹H-NMR confirms benzyl (δ 4.3–4.5 ppm, -CH2-) and methoxyphenyl (δ 3.8 ppm, -OCH3) groups. ¹³C-NMR resolves carbonyl carbons (~155 ppm) .
  • Crystallography: Single-crystal X-ray diffraction (e.g., SHELXL software ) determines bond angles and spatial arrangement, critical for understanding intermolecular interactions .

Basic: What in vitro biological assays are used to evaluate its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition: Kinetic assays measure IC50 values against targets like soluble epoxide hydrolase (sEH) using fluorogenic substrates .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity at varying concentrations (1–100 µM) .
  • Receptor Binding: Radioligand displacement studies quantify affinity for receptors (e.g., RET kinase) via competitive binding protocols .

Advanced: How does structural modification of the benzyl or methoxyphenyl groups affect bioactivity?

Methodological Answer:

  • Benzyl Modifications: Introducing electron-withdrawing groups (e.g., -CF3) enhances metabolic stability but may reduce solubility. Chlorine substitution increases lipophilicity, improving blood-brain barrier penetration .
  • Methoxyphenyl Tweaks: Replacing methoxy with ethoxy groups alters steric bulk, impacting binding pocket interactions. Removal of the methoxy group reduces hydrogen-bonding capacity, often diminishing target affinity .
  • SAR Studies: Parallel synthesis of analogs (e.g., 1-benzyl-3-(4-ethylphenyl)urea) followed by bioactivity profiling identifies critical pharmacophores .

Advanced: What computational approaches predict its binding modes with target enzymes?

Methodological Answer:

  • Docking Simulations: AutoDock Vina or Schrödinger Suite models interactions with sEH or kinase domains. Key parameters include grid box size (20–25 Å) and exhaustiveness (8–12 runs) .
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
  • QSAR Models: Machine learning (e.g., Random Forest) correlates substituent electronic parameters (Hammett σ) with IC50 values .

Advanced: How can analytical discrepancies in purity assessment be resolved?

Methodological Answer:

  • Chromatographic Cross-Validation: Compare HPLC (C18 column, acetonitrile/water gradient) and GC-MS results to detect low-abundance impurities (<0.1%) .
  • Elemental Analysis: Confirm %C, %H, %N within ±0.4% of theoretical values to validate stoichiometry .
  • Crystallographic Purity: Single-crystal XRD identifies polymorphic forms, while PXRD detects amorphous contaminants .

Advanced: What strategies address contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Protocols: Replicate assays under controlled conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. Adjust for differences in compound sourcing or solvent systems (DMSO vs. saline) .
  • Orthogonal Assays: Validate antiproliferative activity via both MTT and clonogenic assays to confirm dose-dependent effects .

Advanced: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • Hydrolysis Studies: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via LC-MS. Urea bonds are prone to cleavage at pH < 3 or > 10 .
  • Plasma Stability: Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound via UPLC .
  • Light Sensitivity: Expose to UV (254 nm) and measure photodegradation products using diode-array detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.